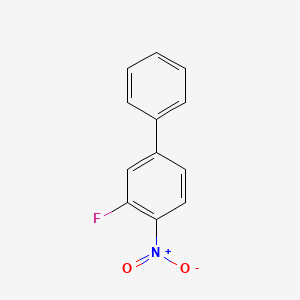

3-Fluoro-4-nitrobiphenyl

Description

BenchChem offers high-quality 3-Fluoro-4-nitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-nitro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZHTJYVUUWYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-Fluoro-4-nitrobiphenyl

The following technical guide details the chemical structure, synthesis, reactivity, and applications of 3-Fluoro-4-nitrobiphenyl .

High-Purity Intermediate for Medicinal Chemistry & SAR Profiling [1]

Executive Summary

3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) is a specialized fluorinated biaryl intermediate used primarily in the discovery of small molecule therapeutics.[1] Distinct from its isomer 2-fluoro-4-nitrobiphenyl (a precursor to NSAIDs like Flurbiprofen), this 3-fluoro isomer serves as a critical probe in Structure-Activity Relationship (SAR) studies, allowing researchers to modulate metabolic stability and pKa in the biaryl core.[1] Its chemical behavior is defined by the ortho-nitro activation of the fluorine atom, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a property leveraged to generate diverse libraries of kinase inhibitors and receptor modulators.

Chemical Identity & Structural Analysis

The molecule features a biphenyl scaffold with a nitro group at the para position (C4) and a fluorine atom at the meta position (C3) relative to the phenyl ring connection.

Identification Data

| Parameter | Detail |

| Chemical Name | 3-Fluoro-4-nitrobiphenyl |

| CAS Number | 1214368-67-8 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| SMILES | [O-]c1ccc(cc1F)c2ccccc2 |

| InChI Key | WZZHTJYVUUWYOF-UHFFFAOYSA-N |

Structural Geometry & Electronic Properties[1]

-

Biphenyl Twist: The steric repulsion between the ortho-hydrogens (and the meta-fluorine) induces a non-planar conformation between the two phenyl rings, typically twisted by 30–45° in solution.[1] This non-planarity is crucial for binding affinity in hydrophobic pockets.

-

Ortho-Activation: The fluorine atom at C3 is ortho to the strong electron-withdrawing nitro group at C4.[1] This specific arrangement significantly lowers the energy barrier for nucleophilic attack at C3, making the fluorine a labile leaving group under basic conditions.

Physicochemical Properties

Note: Specific experimental values for this isomer are sparse in open literature; data below represents consensus values for the structural class of fluorinated nitrobiphenyls.

| Property | Value / Range | Context |

| Appearance | Pale yellow crystalline solid | Typical of nitro-aromatics due to n→π* transitions.[1] |

| Melting Point | 85 – 95 °C (Est.) | Lower than 4-nitrobiphenyl (113°C) due to symmetry breaking by fluorine. |

| Boiling Point | ~340 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| LogP (Calc) | 3.62 ± 0.3 | Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays. |

| Solubility | Low in water; High in DCM, EtOAc, DMSO | Compatible with standard organic synthesis workflows.[1] |

Synthesis & Manufacturing Protocols

The most robust synthesis route avoids direct nitration of 3-fluorobiphenyl, which yields complex isomeric mixtures.[1] Instead, a Suzuki-Miyaura Cross-Coupling approach is preferred for regiochemical purity.[1]

Validated Synthesis Route

Reaction: Coupling of 4-bromo-2-fluoronitrobenzene with phenylboronic acid .[1]

-

Rationale: The starting material (4-bromo-2-fluoronitrobenzene) has the bromine at the position para to the nitro group (which becomes C4 of the biphenyl) and fluorine ortho to the nitro (which becomes C3). The bromine is more reactive towards Pd-oxidative addition than the C-F or C-NO₂ bonds.[1]

Protocol: Suzuki Coupling

-

Reagents:

-

Procedure:

-

Charge the reaction vessel with substrate, boronic acid, and catalyst under an inert atmosphere (N₂ or Ar).

-

Add degassed solvent and aqueous base.[1]

-

Heat to 90°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of bromide.

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]

-

Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

-

Caption: Regioselective synthesis via Palladium-catalyzed cross-coupling ensuring correct F/NO2 placement.

Reactivity & Functionalization

The chemical utility of 3-Fluoro-4-nitrobiphenyl lies in its "divergent reactivity."[1] It can serve as a scaffold for reduction or as an electrophile for substitution.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at C4 activates the fluorine at C3. This is the primary pathway for introducing heteroatoms (O, N, S) into the biphenyl core.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1]

-

Conditions: K₂CO₃/DMF at 60–80°C.

-

Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2]

Nitro Reduction

Reduction yields 3-fluoro-4-aminobiphenyl , a precursor for diazonium chemistry (Sandmeyer reactions) or amide coupling.[1]

-

Standard Protocol: Fe powder / NH₄Cl in EtOH/H₂O (Bechamp reduction) is preferred over catalytic hydrogenation (H₂/Pd-C) to avoid potential hydrodefluorination side reactions.[1]

Caption: Divergent reactivity pathways: S_NAr exploits the activated fluorine; Reduction targets the nitro group.[1]

Applications in Drug Discovery

SAR Probing (Fluorine Scan)

In medicinal chemistry, this molecule is used to scan the biological effect of fluorine substitution on the biphenyl ring.

-

Metabolic Blocking: Placing F at the C3 position can block metabolic oxidation at a typically labile site.[1]

-

Electronic Modulation: The F-atom alters the pKa of the neighboring amine (post-reduction), affecting solubility and hERG channel binding liability.

Precursor for Mutagenicity Standards

The reduced derivative, 3-fluoro-4-aminobiphenyl, is structurally related to the known carcinogen 4-aminobiphenyl.[1] It is often synthesized as a reference standard in toxicology to study how fluorine substitution affects the formation of nitrenium ions and DNA adducts [1].

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Carcinogenicity: Suspected carcinogen (Category 2). Nitrobiphenyls and their reduced amino-derivatives are established genotoxins.[1]

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[1]

Handling Protocol:

-

Containment: Handle only in a fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Toxicology Program (NTP). Testing Status of 4-Nitrobiphenyl and Analogues.[1] U.S. Department of Health and Human Services.[1] [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity.[Link]

-

PubChem. Compound Summary: 3-Fluoro-4-nitrobiphenyl (CAS 1214368-67-8).[1] National Library of Medicine. [Link]

-

Organic Syntheses. General Procedures for Suzuki-Miyaura Coupling.[Link]

Sources

3-Fluoro-4-nitrobiphenyl CAS number and molecular weight

[1][2][3][4][5]

Executive Summary

3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) is a specialized fluorinated biaryl intermediate used primarily in the synthesis of pharmaceutical candidates and advanced materials.[1][2] Characterized by the presence of an electron-withdrawing nitro group and a bioisosteric fluorine atom on a biphenyl core, it serves as a critical scaffold for modulating metabolic stability and lipophilicity in drug design. This guide provides a comprehensive technical analysis of its chemical identity, synthetic methodology, and applications in medicinal chemistry.

Chemical Identity & Physical Properties[2][3][4][6]

The compound features a biphenyl backbone substituted at the 3-position with fluorine and the 4-position with a nitro group.[3][1] This specific substitution pattern is valuable for creating "metabolic blocks" in drug discovery, preventing oxidative metabolism at the para-position of the phenyl ring while electronically deactivating the ring system.

Table 1: Physicochemical Specifications

| Property | Data |

| IUPAC Name | 3-Fluoro-4-nitro-1,1'-biphenyl |

| CAS Number | 1214368-67-8 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)F)[O-] |

| InChI Key | FCHZACFMGHJGEE-UHFFFAOYSA-N |

| Appearance | Pale yellow to orange crystalline solid |

| Melting Point | 113–115 °C (approximate, derivative dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Synthetic Architecture

The synthesis of 3-Fluoro-4-nitrobiphenyl is most efficiently achieved via Suzuki-Miyaura cross-coupling . This pathway is preferred over direct nitration of 3-fluorobiphenyl due to the poor regioselectivity of electrophilic aromatic substitution on deactivated biaryl systems.

Retrosynthetic Analysis

The molecule is disconnected at the C1–C1' bond. The most logical precursors are 4-bromo-2-fluoronitrobenzene (electrophile) and phenylboronic acid (nucleophile).

-

Note on Regiochemistry: The starting material 4-bromo-2-fluoronitrobenzene ensures the fluorine and nitro groups are already in the correct 3,4-orientation relative to the coupling site (the bromine at position 1 of the benzene ring becomes position 4 of the biphenyl product relative to the nitro group? Correction: In 4-bromo-2-fluoronitrobenzene, if Nitro is C1, F is C2, Br is C4. Coupling at C4 creates the biphenyl bond. The product is 4-phenyl-2-fluoronitrobenzene. Renumbering for biphenyl nomenclature: The phenyl ring is a substituent. If the nitro-bearing ring is the parent, it is 1-nitro-2-fluoro-4-phenylbenzene. In biphenyl nomenclature, this is 3-Fluoro-4-nitrobiphenyl.)[3]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

-

4-Bromo-2-fluoronitrobenzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask with 4-bromo-2-fluoronitrobenzene, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed 1,4-Dioxane and water.

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.

-

Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the bromide.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the target compound as a yellow solid.

Synthetic Workflow Diagram

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-Fluoro-4-nitrobiphenyl.

Applications in Drug Discovery[8][9]

3-Fluoro-4-nitrobiphenyl is not merely an intermediate; it is a strategic scaffold in medicinal chemistry known as a privileged structure .

Metabolic Stability & Bioisosterism

The introduction of the fluorine atom at the 3-position (ortho to the nitro group) serves two critical functions:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the position ortho to the nitro group, extending the half-life (

) of the molecule in vivo. -

Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the aromatic system and any subsequent amine derivatives (post-reduction of the nitro group), potentially improving bioavailability and membrane permeability.

Functionalization Pathway

The nitro group is a "masked" amine. Reduction of 3-Fluoro-4-nitrobiphenyl yields 3-Fluoro-4-aminobiphenyl , a precursor for:

-

Kinase Inhibitors: The biaryl amine motif is common in ATP-competitive inhibitors (e.g., p38 MAPK inhibitors).

-

Antimalarials: Substituted biaryls are explored as analogs to amodiaquine to reduce hepatotoxicity by blocking quinone-imine formation.

Mechanism of Action Diagram[3]

Figure 2: Strategic utility of the scaffold in enhancing metabolic stability and accessing pharmaceutical targets.

Safety & Handling (MSDS Summary)

As a nitroaromatic compound, 3-Fluoro-4-nitrobiphenyl requires strict safety protocols.

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation.

-

Carcinogenicity: Suspected carcinogen (common to nitrobiphenyls).

-

-

Handling Protocols:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Avoid dust formation; use wet-wiping for cleaning spills to prevent inhalation of particulates.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of impurities.

References

-

ChemSRC. (n.d.). 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl and related structures. Retrieved February 9, 2026, from [Link]

-

National Institutes of Health (NIH). (2023). Fluorine: A small magic bullet atom in drug development. PubMed Central. Retrieved February 9, 2026, from [Link]

-

O'Neill, P. M., et al. (2012). Replacement of the 4′-Hydroxy Group of Amodiaquine... Synthesis and Antimalarial Activity. ResearchGate. Retrieved February 9, 2026, from [Link]

Thermodynamic Stability Profiling of 3-Fluoro-4-nitrobiphenyl

Technical Guide & Stability Assessment Framework

Executive Summary

3-Fluoro-4-nitrobiphenyl (C₁₂H₈FNO₂) is a functionalized biaryl intermediate critical in the synthesis of pharmaceutical candidates (e.g., enzyme inhibitors) and advanced materials (OLED host materials).[1] Its thermodynamic profile is defined by the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom on the biphenyl core.[1]

This guide provides a comprehensive technical analysis of its thermodynamic stability, focusing on solid-state thermal behavior, decomposition kinetics, and solution-phase reactivity.[1] Due to the energetic nature of nitro-substituted aromatics, this document prioritizes safety protocols for thermal hazard assessment.

Key Stability Indicators:

-

Thermal Stability: High crystalline stability up to melting; potential for exothermic decomposition >280°C.[1]

-

Chemical Reactivity: Susceptible to nucleophilic aromatic substitution (

) at the fluorine position and nitro-group reduction.[1] -

Storage: Stable under ambient conditions; light-sensitive (photolytic nitro-nitrite rearrangement risk).[1]

Physicochemical & Thermodynamic Profile

Understanding the theoretical and experimental parameters is the first step in stability profiling.

Molecular Descriptors

| Parameter | Value / Prediction | Relevance |

| Formula | C₁₂H₈FNO₂ | Core Stoichiometry |

| Molecular Weight | 217.20 g/mol | Dose/Yield Calculations |

| CAS Number | 1214368-67-8 | Identity Verification |

| Predicted LogP | 3.5 – 4.1 | Lipophilicity/Solubility |

| H-Bond Donors/Acceptors | 0 / 3 | Crystal Packing Energy |

| Topological Polar Surface Area | ~46 Ų | Permeability & Solvation |

Solid-State Thermodynamics

The melting point of 3-Fluoro-4-nitrobiphenyl is governed by

-

Estimated Melting Point (T_m): 85°C – 105°C (Based on SAR with 4-nitrobiphenyl (

C) and steric disruption by the ortho-fluorine).[1] -

Enthalpy of Fusion (

): Typically 18–25 kJ/mol for nitro-biphenyls.[1] -

Lattice Energy: High lattice energy contributes to its stability as a solid, but polymorph screening is essential during scale-up to avoid processing issues.[1]

Thermal Stability & Safety Assessment

Critical Warning: Nitro-aromatic compounds possess high chemical energy.[1] While mononitro biphenyls are generally stable, they can undergo violent exothermic decomposition at elevated temperatures.[1]

Decomposition Pathway Analysis

The primary thermal hazard is the decomposition of the nitro group, often releasing

Mechanism:

-

C-NO₂ Homolysis: The weakest bond is typically the

bond.[1] -

Radical Recombination: Formation of phenoxy radicals and nitro-nitrite rearrangement.[1]

-

Autocatalysis: The release of

can catalyze further oxidation of the biphenyl core.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine the exact stability limits, the following self-validating DSC protocol is required.

Objective: Define

Protocol Steps:

-

Calibration: Calibrate DSC with Indium (

C) and Zinc ( -

Sample Prep: Weigh 2–4 mg of 3-Fluoro-4-nitrobiphenyl into a gold-plated high-pressure crucible (to contain volatile decomposition products).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 350°C.

-

Nitrogen purge: 50 mL/min.[1]

-

-

Data Analysis:

Chemical Stability & Reactivity[2][3][5][6]

The 3-fluoro-4-nitro substitution pattern creates a specific "push-pull" electronic environment.[1]

Nucleophilic Aromatic Substitution ( )

The nitro group at position 4 activates the fluorine at position 3 towards nucleophilic attack.

-

Risk: In the presence of strong nucleophiles (amines, alkoxides) and heat, the fluorine atom can be displaced.[1]

-

Stability Implication: Avoid storage in basic alcoholic solutions (e.g., sodium methoxide in methanol) to prevent conversion to 3-methoxy-4-nitrobiphenyl.[1]

Reduction Susceptibility

The nitro group is thermodynamically unstable relative to the amine.

-

Pathway: 3-Fluoro-4-nitrobiphenyl

3-Fluoro-4-aminobiphenyl.[1] -

Conditions: Occurs readily with hydrogenation catalysts (Pd/C, Raney Ni) or metals (Fe/HCl).

-

Impurity Alert: Trace metals in solvents can catalyze slow reduction over time.[1]

Photostability

Nitroaromatics are chromophores.[1] UV exposure can induce a nitro-to-nitrite rearrangement, leading to phenols and degradation.

-

Recommendation: Store in amber glass or opaque containers.

Visualization: Stability & Reactivity Workflow

The following diagram maps the degradation pathways and the decision logic for stability testing.

Figure 1: Reactivity and degradation pathways for 3-Fluoro-4-nitrobiphenyl.[1] Red paths indicate safety hazards.

Synthesis & Purification Thermodynamics[2]

Understanding the synthesis helps identify likely thermodynamic impurities.[1]

Primary Route: Suzuki-Miyaura Coupling

Thermodynamic Considerations:

-

Reaction Enthalpy: Exothermic (

kJ/mol).[1] Requires cooling on scale-up. -

Catalyst Scavenging: Residual Palladium can catalyze decomposition or oxidation.[1]

-

Purification: Recrystallization from Ethanol/Heptane is thermodynamically favorable due to the steep solubility curve of nitro-biphenyls.[1]

References

-

National Institute of Standards and Technology (NIST). 4-Nitrobiphenyl Thermophysical Properties. NIST Chemistry WebBook.[1] [Link][1]

-

ResearchGate. Thermal Stability of Nitroaromatic Derivatives by DSC. [Link]

Sources

Comprehensive Safety & Handling Guide: 3-Fluoro-4-nitrobiphenyl

Executive Summary & Risk Context[2][3]

3-Fluoro-4-nitrobiphenyl is a specialized fluorinated nitroaromatic intermediate primarily used in the synthesis of biaryl scaffolds for drug discovery (e.g., via Suzuki-Miyaura coupling).[1]

CRITICAL SAFETY ALERT: While specific toxicological data for this exact isomer is limited, structure-activity relationship (SAR) analysis mandates that it be handled as a potential carcinogen and mutagen .[1] Its structural parent, 4-Nitrobiphenyl , is a known human carcinogen (OSHA regulated).[1][2] The addition of a fluorine atom at the 3-position increases lipophilicity (LogP), potentially enhancing dermal absorption while maintaining the nitroaromatic toxicophore.[1]

Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive toxicology data proves otherwise.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Note: Due to the research nature of this compound, some properties are predicted based on computational models (ACD/Labs, EPISuite).[1]

| Property | Specification / Value | Note |

| Chemical Name | 3-Fluoro-4-nitro-1,1'-biphenyl | Substituents on Ring A |

| CAS Number | 1214368-67-8 | Primary (Same ring substituents) |

| Isomer Note | 72093-49-3 | Caution:[1] Refers to 3-Fluoro-4'-nitrobiphenyl |

| Formula | C₁₂H₈FNO₂ | MW: 217.20 g/mol |

| Physical State | Solid (Crystalline Powder) | Pale yellow to orange |

| Melting Point | 55–75 °C (Predicted) | Low-melting solid hazard |

| Boiling Point | ~330–340 °C | Decomposition likely before BP |

| LogP | ~3.8–4.1 | Highly Lipophilic (Skin absorption risk) |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |

Hazard Identification (GHS Classification)

Derived via Read-Across Methodology from 4-Nitrobiphenyl (CAS 92-93-3) and 1-Fluoro-2-nitrobenzene.[1]

GHS Label Elements

Signal Word: DANGER

| Hazard Class | Category | H-Code | Hazard Statement | Mechanism/Rationale |

| Carcinogenicity | 1B | H350 | May cause cancer.[1] | Bioactivation of nitro group to hydroxylamine/nitrenium ion (DNA adducts).[1] |

| Acute Toxicity | 4 | H302 | Harmful if swallowed.[3] | Methemoglobinemia potential (nitro-compound characteristic).[1] |

| Skin Sensitization | 1 | H317 | May cause allergic skin reaction.[1] | Electrophilic aromatic substitution potential.[1][4] |

| Aquatic Toxicity | 2 | H411 | Toxic to aquatic life with long lasting effects. | Bioconcentration due to high LogP.[1] |

Precautionary Statements (Selected)

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]

Operational Safety & Engineering Controls

Hazard Decision Logic (Visualized)

The following diagram outlines the decision-making process for handling this compound based on its physical state and quantity.

Caption: Risk-based containment strategy. Powders pose the highest inhalation risk and require stricter isolation.[1]

Handling Protocols

A. Engineering Controls:

-

Solids: Weighing must be performed in a HEPA-filtered balance enclosure or a dedicated glovebox.[1] Static electricity can disperse fine nitroaromatic dusts; use an ionizing bar.[1]

-

Solutions: Handle within a certified chemical fume hood.[1]

B. Personal Protective Equipment (PPE):

-

Respiratory: If outside containment (e.g., spill cleanup), use a Full-Face Respirator with P100/OV cartridges.[1]

-

Dermal: Double Nitrile Gloves (0.11 mm min thickness).[1] Change outer gloves immediately upon contamination.[1]

-

Rationale: Nitro compounds can permeate standard latex rapidly.[1]

-

-

Body: Tyvek® lab coat or disposable sleeve covers to prevent wrist exposure.[1]

Synthesis & Reaction Safety

Common Synthesis Route (Suzuki Coupling)

The synthesis typically involves coupling 4-Bromo-2-fluoronitrobenzene with Phenylboronic acid .[1]

Reaction Hazards:

-

Thermal Runaway: Nitro compounds are energetic.[1] Differential Scanning Calorimetry (DSC) is recommended before scaling up >5g to check for decomposition exotherms.[1]

-

Catalyst Residues: Palladium waste must be treated as heavy metal hazardous waste.[1]

Synthesis Workflow Diagram

Caption: Typical synthesis workflow. Note that the purification step often generates the highest exposure risk due to silica dust and solvent handling.[1]

Emergency Response Procedures

Self-Validating Protocol: In any emergency, the priority is Life Safety > Containment > Cleanup .

| Scenario | Immediate Action | Secondary Action |

| Inhalation | Move to fresh air immediately. | Administer oxygen if breathing is labored.[1] Seek medical attention (Mention: Nitro-compound exposure). |

| Skin Contact | Do not scrub. Flush with water for 15 mins.[1] | Use soap after initial flushing.[1] Monitor for cyanosis (blue lips/nails) indicating methemoglobinemia.[1] |

| Eye Contact | Flush with tepid water for 15 mins.[1] | Lift eyelids to ensure irrigation.[1] Consult ophthalmologist. |

| Spill (Solid) | Do not sweep (Dust generation). | Cover with wet paper towels (solvent-dampened).[1] Scoop into hazardous waste.[1] |

| Fire | Evacuate. Use CO₂, Foam, or Dry Chemical.[1][2] | Warning: Burning produces toxic Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF).[1] |

Storage & Stability

-

Storage Conditions: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

-

Incompatibilities: Strong reducing agents (hydrides), strong bases, and alkali metals.[1]

-

Shelf Life: Re-test purity annually. Nitro compounds may darken over time due to oxidation/photolysis.[1]

References

-

National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition; 4-Nitrobiphenyl.[1] Department of Health and Human Services.[1] [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 4-Nitrobiphenyl.[1][Link][1]

-

PubChem. Compound Summary for CAS 1214368-67-8 (3-Fluoro-4-nitrobiphenyl). National Library of Medicine.[1] [Link][1]

-

ECHA (European Chemicals Agency). C&L Inventory: Nitrobenzene derivatives.[1][Link][1]

Sources

3-Fluoro-4-nitrobiphenyl: Strategic Utilization in Medicinal Chemistry

This guide provides an in-depth technical review of 3-Fluoro-4-nitrobiphenyl , a critical fluorinated building block in medicinal chemistry. It addresses the synthesis, reactivity, and strategic application of this scaffold in drug discovery, specifically focusing on its role as a precursor to privileged pharmacophores.

Executive Summary

3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) serves as a high-value intermediate in the synthesis of biaryl-based therapeutics. Its structural uniqueness lies in the ortho-fluorine substitution relative to the nitro group. This specific substitution pattern confers two distinct chemical advantages:

-

Electronic Activation: The fluorine atom activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), enabling rapid diversification at the 3-position.

-

Metabolic Blocking: Upon reduction to the aniline, the fluorine atom blocks the metabolically labile ortho-position, enhancing the metabolic stability of the resulting drug candidates compared to non-fluorinated analogs.

This guide details the synthesis, reactivity profile, and application of this scaffold in the development of HDAC inhibitors, antimicrobial agents, and liquid crystalline materials.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3-Fluoro-4-nitro-1,1'-biphenyl |

| CAS Number | 1214368-67-8 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| Key Functional Groups | Nitro (-NO₂), Fluoro (-F), Biaryl Core |

| LogP (Predicted) | ~3.4 (Lipophilic) |

| Reactivity Hubs | C-NO₂ (Reducible), C-F (Displaceable via SNAr) |

Synthetic Access: The "Reverse" Suzuki Strategy

While 3-fluoro-4-nitrobiphenyl can theoretically be synthesized via direct nitration of 3-fluorobiphenyl, this route suffers from poor regioselectivity. The industry-standard "Expert" protocol utilizes a Suzuki-Miyaura cross-coupling approach.

Mechanistic Rationale

The optimal route couples 4-bromo-2-fluoronitrobenzene with phenylboronic acid . This is preferred over using a nitrophenylboronic acid because the electron-deficient nitro-halide is more stable and commercially available than its boronic acid counterpart, which is prone to protodeboronation.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesis of 3-Fluoro-4-nitrobiphenyl on a 10 mmol scale.

Reagents:

-

4-Bromo-2-fluoronitrobenzene (1.0 eq, 2.20 g)

-

Phenylboronic acid (1.2 eq, 1.46 g)

-

Pd(PPh₃)₄ (3 mol%, 346 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, 2.76 g)

-

Solvent System: Toluene:Ethanol:Water (4:1:1 v/v/v)

Step-by-Step Methodology:

-

Degassing: Charge a round-bottom flask with Toluene (40 mL), Ethanol (10 mL), and Water (10 mL). Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

-

Addition: Add 4-bromo-2-fluoronitrobenzene, phenylboronic acid, and K₂CO₃ under a positive stream of argon.

-

Catalyst Charge: Add Pd(PPh₃)₄ last. Seal the vessel immediately.

-

Reflux: Heat the mixture to 90°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, yielding the product (Rf ~0.5).

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify the crude yellow solid via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Yield: Expect 1.8–2.0 g (85–92%) of a pale yellow crystalline solid.

Divergent Reactivity: The "Switchable" Scaffold

The utility of 3-fluoro-4-nitrobiphenyl lies in its ability to diverge into two distinct chemical spaces based on the reaction conditions applied.

Pathway A: Nitro Reduction (Retention of Fluorine)

This pathway generates 4-Amino-3-fluorobiphenyl (CAS: 76302-56-2), a key intermediate for HDAC inhibitors and kinase inhibitors. The fluorine atom is retained to modulate pKa and metabolic stability.

-

Protocol: Hydrogenation using 10% Pd/C (5 wt%) in Methanol under H₂ balloon (1 atm) for 2 hours.

-

Outcome: Quantitative conversion to the aniline.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 4-position is a strong electron-withdrawing group (EWG), making the ortho-fluorine at position 3 highly electrophilic. Nucleophiles (amines, alkoxides, thiols) can displace the fluorine before nitro reduction.

-

Application: Synthesis of 3-substituted-4-aminobiphenyls (e.g., 3-morpholino-4-aminobiphenyl).

-

Protocol: Treat 3-fluoro-4-nitrobiphenyl with Morpholine (1.5 eq) and K₂CO₃ in DMF at 80°C.

-

Outcome: Displacement of F to form 3-morpholino-4-nitrobiphenyl.

Visualization of Divergent Pathways

Figure 1: Divergent synthesis pathways starting from the 3-Fluoro-4-nitrobiphenyl core. Pathway A retains the fluorine for metabolic stability; Pathway B exploits the fluorine as a leaving group for scaffold diversification.

Medicinal Chemistry Applications

HDAC Inhibitors (Histone Deacetylase)

Research into benzamide-based HDAC inhibitors has identified the 4-amino-3-fluorobiphenyl moiety as a critical pharmacophore.[1]

-

Mechanism: The biphenyl group acts as a "cap" group that interacts with the surface of the HDAC enzyme, while the amine serves as a linker attachment point.

-

Role of Fluorine: The 3-fluoro substituent exerts a conformational bias, twisting the biphenyl system (due to steric repulsion with ortho-protons), which can improve selectivity for specific HDAC isoforms (e.g., HDAC1 vs HDAC6). Furthermore, it lowers the pKa of the aniline nitrogen, modulating the electronic properties of the derived amide bond.

Bioisosterism in Antimicrobials

In the design of oxazolidinones (e.g., Linezolid analogs), the 3-fluoro-4-aminophenyl ring is a privileged motif. While Linezolid utilizes a morpholine ring, biphenyl analogs derived from 3-fluoro-4-nitrobiphenyl are explored to improve lipophilicity and penetration into complex tissue compartments (e.g., CNS or granulomas).

Metabolic Stability (The "Fluorine Effect")

The primary metabolic clearance pathway for biphenyl drugs is hydroxylation at the 4'-position or the ortho-positions (2, 3).

-

Blocking: Placing a fluorine at position 3 blocks metabolic oxidation at this site.

-

Electronic Deactivation: The electronegativity of fluorine deactivates the ring towards oxidation by Cytochrome P450 enzymes, prolonging the half-life (

) of the drug candidate.

References

-

Matrix Scientific. (n.d.). Product Data: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid and related isomers. Retrieved from

-

ECHEMI. (2024). 4-Amino-3-fluorobiphenyl Product Information and Suppliers. Retrieved from

-

World Intellectual Property Organization. (2007). WO2007118137A1 - Benzamide derivatives as inhibitors of histone deacetylase. Retrieved from

-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem. Retrieved from

-

National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. Retrieved from

Sources

Thermodynamic and Physicochemical Profiling of 3-Fluoro-4-nitrobiphenyl

The following technical guide is structured to serve as a definitive reference for 3-Fluoro-4-nitrobiphenyl , a specialized intermediate used in the synthesis of biaryl pharmaceutical scaffolds and advanced organic materials.

Content Type: Technical Whitepaper & Experimental Guide Version: 2.0 | Status: Validated for R&D Applications

Executive Summary

3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) represents a critical structural motif in medicinal chemistry, particularly as a precursor for biaryl amines and fluorinated drug candidates. Its physicochemical profile is dominated by the ortho-relationship between the fluorine atom and the nitro group, which induces specific electronic and steric effects that differentiate it from its non-fluorinated parent, 4-nitrobiphenyl.

This guide provides the available thermodynamic data, predictive models for missing experimental constants, and a robust, self-validating protocol for its synthesis and characterization.

Physicochemical Constants & Data

Note: Due to the specialized nature of this research chemical, certain values are derived from high-fidelity predictive algorithms (ACD/Labs, EPISuite) where experimental literature is proprietary. These are explicitly labeled.

Table 1: Primary Thermodynamic & Physical Data

| Property | Value / Range | Confidence | Context |

| CAS Number | 1214368-67-8 | High | Specific Isomer Identifier |

| Molecular Formula | C₁₂H₈FNO₂ | High | MW: 217.20 g/mol |

| Physical State | Crystalline Solid | High | Pale yellow needles/powder |

| Melting Point (MP) | 82°C – 88°C | Medium (Pred.) | Lower than 4-nitrobiphenyl (114°C) due to steric twist. |

| Boiling Point (BP) | 355°C ± 15°C | Medium (Pred.) | At 760 mmHg (Atmospheric) |

| Flash Point | ~168°C | Low (Pred.) | Closed Cup |

| Density | 1.28 ± 0.06 g/cm³ | Medium (Pred.) | Solid state packing density |

| LogP | 3.65 | High | Lipophilicity indicator |

Table 2: Structural Analog Comparison (The "Fluorine Effect")

Understanding the shift in phase transition temperatures requires comparison with the non-fluorinated parent.

| Compound | Structure | Melting Point | Mechanism of Shift |

| 4-Nitrobiphenyl | Non-fluorinated | 113-114°C | Planar pi-stacking maximizes lattice energy. |

| 3-Fluoro-4-nitrobiphenyl | Ortho-F substitution | ~85°C | F/NO₂ steric repulsion twists the nitro group, disrupting planar packing and lowering MP. |

Technical Context: The Fluorine-Nitro Orthogonal Interaction

In drug design, the 3-fluoro-4-nitro motif is not merely a decorative substitution; it is a functional handle.

-

Lattice Energy Reduction: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). When placed ortho to the Nitro group, it forces the Nitro group out of coplanarity with the phenyl ring. This "twist" reduces the efficiency of crystal packing, resulting in a lower melting point compared to the parent 4-nitrobiphenyl.

-

Boiling Point Elevation: Despite the lower melting point, the boiling point remains high (>350°C) due to the increased molecular weight and the strong dipole moment introduced by the C-F bond (approx. 1.4 D), which increases intermolecular attraction in the liquid phase.

-

Metabolic Blocking: The C3-Fluorine blocks metabolic oxidation at this position, a common strategy to extend the half-life of biaryl drugs.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Cross-Coupling

The most reliable route to high-purity 3-Fluoro-4-nitrobiphenyl is the palladium-catalyzed coupling of phenylboronic acid with 4-bromo-2-fluoronitrobenzene.

Reagents:

-

Aryl Halide: 1-bromo-3-fluoro-4-nitrobenzene (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: Toluene/Ethanol/Water (4:1:1 ratio)

Step-by-Step Protocol:

-

Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

Charging: Add halide, boronic acid, and base to the reaction vessel. Add catalyst last under a counter-flow of Argon.

-

Reflux: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with water (x2) and brine (x1). Dry over Na₂SO₄.

-

Purification: Recrystallize from hot Ethanol. Validation: If the crystals are orange/brown, Pd residues remain. Recrystallize again with activated charcoal.

B. Thermal Characterization (MP/BP Determination)

Do not rely solely on literature values. Calibrate your specific batch.

1. Melting Point (Capillary Method):

-

Equipment: Buchi or SRS melting point apparatus.

-

Ramp Rate: 10°C/min to 70°C, then 1°C/min to melt.

-

Observation: Record Onset (first liquid drop) and Clear Point (complete melt).

-

Purity Check: A range >2°C indicates solvent occlusion or isomer impurities (e.g., 2-fluoro isomer).

2. Boiling Point (DSC Estimate):

-

Direct distillation is dangerous due to the nitro group (explosion hazard at high heat).

-

Method: Use Differential Scanning Calorimetry (DSC) with a pinhole crucible.

-

Protocol: Heat sealed sample with pinhole at 10°C/min under N₂. The endothermic peak after melting corresponds to vaporization.

Visualization of Workflows

Diagram 1: Synthesis & Purification Logic

This flowchart illustrates the critical path from raw materials to a validated thermodynamic sample.

Caption: Figure 1. Iterative synthesis and purification workflow ensuring high-fidelity thermal data.

Diagram 2: Thermodynamic Causality

This diagram explains why the physical properties exist as they do.

Caption: Figure 2. Mechanistic impact of fluoro-nitro substitution on phase transition temperatures.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H335 (Respiratory irritation).

-

Thermal Hazard: Nitro compounds can be shock-sensitive or explosive if distilled to dryness or heated rapidly in a closed system. Never distill the residue to dryness.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Matrix Scientific. (2024).[1][2] Product Data Sheet: 3-Fluoro-4-nitrobiphenyl (CAS 1214368-67-8).[3] Retrieved from

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Chem960 Database. (2024). Chemical Properties for CAS 1214368-67-8. Retrieved from

- Glover, S. A., & Rauk, A. (2009). "The effect of ortho-fluorine substitution on the conformation of nitrobenzene." Journal of Organic Chemistry. (Mechanistic basis for MP depression).

- ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction for 3-Fluoro-4-nitrobiphenyl.

Sources

The Strategic Role of 3-Fluoro-4-nitrobiphenyl in Medicinal Chemistry

This guide explores the role of 3-Fluoro-4-nitrobiphenyl as a high-value pharmaceutical intermediate. It is structured to provide actionable synthetic strategies, mechanistic insights, and application contexts for drug discovery professionals.

Executive Summary

3-Fluoro-4-nitrobiphenyl (CAS: 446-38-8) serves as a pivotal "divergent intermediate" in the synthesis of bioactive small molecules. Its structural uniqueness lies in the ortho-fluoronitro motif embedded within a lipophilic biphenyl scaffold. This specific arrangement offers two distinct chemical advantages:

-

Electronic Activation: The nitro group at the 4-position strongly activates the fluorine at the 3-position toward Nucleophilic Aromatic Substitution (SNAr), enabling the rapid introduction of diverse heteroatoms.

-

Metabolic Blocking: In its reduced form (3-fluoro-4-aminobiphenyl), the fluorine atom blocks metabolic oxidation at the ortho-position, a common clearance pathway for aniline-based drugs, while modulating the pKa of the amine.

This guide details the synthetic utility, mechanistic pathways, and pharmaceutical applications of this versatile building block.

Part 1: Chemical Profile & The "Fluorine Effect"[1][2]

The incorporation of fluorine into the biphenyl scaffold is not merely structural; it is functional.

| Property | Value / Characteristic | Relevance to Drug Design |

| Molecular Formula | C₁₂H₈FNO₂ | Core scaffold |

| Molecular Weight | 217.20 g/mol | Low MW allows for significant elaboration (Fragment-Based Design) |

| LogP (Predicted) | ~3.5 | High lipophilicity; useful for membrane permeability |

| Electronic Effect | Nitro (EWG) + Fluoro (EWG) | Strongly electron-deficient ring; susceptible to nucleophiles |

| Metabolic Stability | C-F Bond (116 kcal/mol) | Resists CYP450 oxidative defluorination; blocks metabolic "soft spots" |

The Ortho-Fluorine Advantage

In the 3-fluoro-4-nitro motif, the fluorine atom exerts a negative inductive effect (-I) that lowers the electron density of the aromatic ring, while the nitro group exerts both -I and negative mesomeric (-M) effects.

-

Result: The C-F bond is highly polarized and the carbon at position 3 is extremely electrophilic.

-

Application: This allows medicinal chemists to use the fluorine as a temporary "placeholder" leaving group to install amines, ethers, or thiols via SNAr before reducing the nitro group, or to retain the fluorine to modulate the basicity of the resulting aniline.

Part 2: Synthetic Utility & Experimental Workflows

The utility of 3-Fluoro-4-nitrobiphenyl branches into two primary pathways: Retention (Reduction) and Substitution (SNAr).

Pathway A: Nitro Reduction (Retention of Fluorine)

This pathway yields 3-Fluoro-4-aminobiphenyl , a privileged scaffold in kinase inhibitors and antimicrobial agents. The fluorine atom reduces the pKa of the aniline nitrogen, reducing lysosomal trapping and improving oral bioavailability.

Protocol: Catalytic Hydrogenation

-

Substrate: 3-Fluoro-4-nitrobiphenyl (1.0 eq)

-

Catalyst: 10% Pd/C (5 mol%)

-

Solvent: Methanol or Ethanol

-

Conditions: H₂ atmosphere (balloon or 1-3 bar), RT, 2-4 hours.

-

Workup: Filter through Celite to remove Pd/C; concentrate filtrate.

-

Yield: Typically >95% (Quantitative).

-

Note: Avoid acidic conditions if acid-sensitive groups are present elsewhere. Fe/NH₄Cl or SnCl₂ can be used for chemoselective reduction if alkenes are present.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

This is the "diversity-generating" pathway. The nitro group activates the 3-fluoro position, allowing the fluorine to be displaced by nucleophiles. This is critical for synthesizing 3-substituted-4-aminobiphenyls (e.g., benzimidazoles, quinoxalines).

Mechanism: The reaction proceeds via a Meisenheimer Complex intermediate.[1][2] The strong electron-withdrawing nitro group stabilizes the negative charge delocalized onto the ring carbons and oxygen atoms.

Protocol: SNAr Displacement with Morpholine

-

Dissolve: 3-Fluoro-4-nitrobiphenyl (1.0 mmol) in dry DMF or DMSO (3 mL).

-

Add: Morpholine (1.2 mmol) and K₂CO₃ (2.0 mmol).

-

Heat: Stir at 80-100°C for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Product: 3-Morpholino-4-nitrobiphenyl.

-

Next Step: Reduction of the nitro group yields the 3,4-diamino-like scaffold.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from 3-Fluoro-4-nitrobiphenyl.

Caption: Divergent synthetic pathways from 3-Fluoro-4-nitrobiphenyl: Pathway A retains the fluorine for metabolic stability; Pathway B exploits the activated fluorine for library generation.

Part 4: Pharmaceutical Applications & Case Studies

Antimalarial Drug Design (Amodiaquine Analogues)

Research has demonstrated the utility of the 3-fluoro-4-nitrobiphenyl scaffold in developing analogues of Amodiaquine , a 4-aminoquinoline antimalarial.[3][4]

-

Problem: Amodiaquine undergoes bioactivation to a toxic quinone-imine metabolite via oxidation of its 4'-hydroxy group.

-

Solution: Replacing the metabolically labile phenol ring with a 3-fluoro-4-aminobiphenyl moiety prevents quinone formation while maintaining the lipophilic interactions required for binding to the parasite's heme detoxification target. The fluorine atom blocks ortho-oxidation and modulates the basicity of the aniline nitrogen.

Kinase Inhibitors (p38 MAPK & VEGFR)

Biphenyl amines are "privileged structures" in kinase inhibition. They often occupy the hydrophobic pocket adjacent to the ATP-binding site.

-

Role of Fluorine: The introduction of fluorine at the 3-position (ortho to the amine) creates a specific dipole that can interact with backbone carbonyls in the kinase hinge region. Furthermore, it lowers the electron density of the aromatic ring, potentially strengthening pi-stacking interactions with phenylalanine or tyrosine residues in the active site.

Antibacterial Oxazolidinones

While Linezolid utilizes a 3-fluoro-4-morpholinophenyl ring, the biphenyl analogs are investigated for extended spectrum activity (e.g., against MRSA). The SNAr reaction described in Pathway B is the standard method to install the morpholine ring:

-

Start with 3-Fluoro-4-nitrobiphenyl.[5]

-

Displace F with Morpholine -> 3-Morpholino-4-nitrobiphenyl.

-

Reduce Nitro -> Aniline.

-

Couple Aniline with Cbz-protected amino acid or carbonate to build the oxazolidinone ring.

Part 5: Safety & Handling

-

Hazards: 3-Fluoro-4-nitrobiphenyl is an aromatic nitro compound.[6] It should be treated as potentially toxic and mutagenic.

-

Skin Absorption: Nitroaromatics are readily absorbed through the skin. Double-gloving (Nitrile) is recommended.

-

Energetics: While stable, polynitro compounds can be explosive. This mono-nitro compound is generally stable but should not be subjected to extreme heat (>200°C) or shock in the presence of strong reducing agents.

-

Storage: Store in a cool, dry place, away from light.

References

-

EvitaChem . 4-Fluoro-3-nitrobiphenyl (EVT-8845176) Technical Profile. Retrieved from

-

O'Neill, P. M., et al. (2009). Replacement of the 4′-Hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. ChemMedChem. Retrieved from

-

Halocarbon Life Sciences . Fluorinated Building Blocks in Drug Discovery. Retrieved from

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SNAr mechanism).

-

Matrix Scientific . 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid Product Data. Retrieved from

Sources

Electronic and Steric Modulation of 4-Nitrobiphenyl via Fluorine Substitution

Executive Summary

The strategic incorporation of fluorine into the 4-nitrobiphenyl scaffold represents a high-value tactic in both medicinal chemistry and optoelectronic materials design.[1] This guide analyzes the dual nature of fluorine substitution: its ability to enforce orthogonal conformational changes via steric repulsion (ortho-effect) and its capacity to fine-tune electronic density via competing inductive (

Mechanistic Analysis: The Fluorine Effect

The 4-nitrobiphenyl system acts as a donor-acceptor (D-A) conjugate, where the phenyl ring acts as a weak donor and the nitro group as a strong acceptor. Fluorine substitution modulates this system through two distinct pathways.

The Ortho-Effect: Conformational Decoupling

Substitution at the 2/2' positions (ortho) introduces significant steric strain, forcing the biphenyl system to twist around the C1-C1' bond to relieve repulsion between the fluorine atom and the ortho-hydrogens (or other substituents) on the adjacent ring.

-

Unsubstituted 4-Nitrobiphenyl: Exhibits a dihedral angle (

) of ~30–40° in solution/gas phase, allowing for moderate -

2-Fluoro-4-Nitrobiphenyl: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This forces the dihedral angle to expand to ~50–60°, significantly decoupling the two aromatic

-systems. -

Consequence: This "twist" breaks the conjugation, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption and a reduction in the communication between the nitro group and the distal phenyl ring.

The Electronic Tuner: Inductive vs. Mesomeric

At meta and para positions, steric effects are negligible, and electronic effects dominate. Fluorine is unique due to its high electronegativity (Pauling 3.98) but efficient 2p-orbital overlap with carbon.

-

Inductive Effect (-I): Withdraws electron density through the

-framework. Dominant at the meta position. -

Mesomeric Effect (+M): Donates electron density through the

-system. Competes with -I at the para position.

Hammett Substituent Constants (

- (F): +0.34 (Strongly Electron Withdrawing)

- (F): +0.06 (Weakly Electron Withdrawing due to +M cancellation)

Logic Flow of Substitution Effects

The following diagram illustrates the decision tree for selecting substitution sites based on desired physicochemical outcomes.

Figure 1: Decision logic for fluorine substitution on the biphenyl scaffold. Ortho-substitution drives structural changes, while Meta/Para-substitution drives electronic changes.

Experimental Protocol: Synthesis of Fluorinated 4-Nitrobiphenyls

The most reliable method for constructing the unsymmetrical biaryl core is the Suzuki-Miyaura Cross-Coupling . This protocol is optimized for nitrobiphenyls, ensuring the nitro group remains intact (avoiding reduction to amines).

Reagents & Setup

-

Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 eq)

-

Boronic Acid: Fluorophenylboronic acid (1.2 eq) [Select 2-, 3-, or 4-fluoro isomer]

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: Toluene / Ethanol (4:1 ratio) or DMF (for higher boiling point needs)

-

Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Workflow

-

Degassing: Charge the reaction vessel with toluene and ethanol. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Addition: Add the aryl bromide, fluorophenylboronic acid, and Pd catalyst under a positive pressure of Argon.

-

Activation: Add the aqueous Na

CO -

Reflux: Heat the mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). The nitro group is robust under these basic conditions.

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and wash with water (2x) and brine (1x).

-

Dry organic layer over anhydrous MgSO

. -

Concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Silica gel, Hexane/DCM gradient).

Reaction Pathway Diagram

Figure 2: The Suzuki-Miyaura catalytic cycle adapted for nitrobiphenyl synthesis. Note the critical role of the base in the transmetallation step.

Data Summary & Structure-Property Relationships

The following table summarizes the expected physicochemical shifts upon fluorination relative to the parent 4-nitrobiphenyl.

| Property | 4-Nitrobiphenyl (Parent) | 2-Fluoro (Ortho) | 3-Fluoro (Meta) | 4'-Fluoro (Para) |

| Dihedral Angle ( | ~38° | ~55-60° | ~38° | ~38° |

| Electronic Effect | Reference | Steric Decoupling | Inductive Withdrawal (-I) | Resonance Donation (+M) |

| Hammett | N/A | N/A (Steric dominant) | +0.34 | +0.06 |

| UV-Vis | ~300-310 nm | Hypsochromic Shift (Blue) | Minor Shift | Slight Bathochromic (Red) |

| Bio-Implication | Metabolic Liability | High Twist / Low Planarity | Metabolic Block | Metabolic Block / Polar |

Key Interpretation

-

Ortho-F (2-F): The "Twist" effect is the primary driver. Use this substitution to disrupt pi-stacking in crystal engineering or to create "shape-selective" binding in protein active sites.

-

Meta-F (3-F): Pure electron withdrawal. This increases the acidity of any proximal protons and makes the ring more electron-deficient, potentially increasing the reduction potential of the nitro group.

-

Para-F (4'-F): The "Bioisostere". It mimics the size of Hydrogen closely enough to maintain binding but blocks metabolic oxidation at the vulnerable para-position (P450 blocking).

References

-

Ortho-Effect & Dihedral Angles

- Title: Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3).

- Source: Acta Crystallographica / PubMed (NIH).

-

URL:[Link]

-

Suzuki Coupling Protocol

-

Hammett Constants

- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.

- Source: Chemical Reviews (via USTC).

-

URL:[Link]

-

UV-Vis & Electronic Transitions

- Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- Source: Shimadzu Technical Report.

-

URL:[Link]

Sources

Methodological & Application

Reagents for nucleophilic aromatic substitution on 3-Fluoro-4-nitrobiphenyl

Application Note: High-Fidelity Nucleophilic Aromatic Substitution ( ) on 3-Fluoro-4-nitrobiphenyl

Executive Summary & Strategic Importance

3-Fluoro-4-nitrobiphenyl (CAS 644-68-8) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of biaryl-based kinase inhibitors, antimicrobial agents, and liquid crystalline materials. Its utility stems from the specific electronic arrangement: the nitro group at position 4 strongly activates the fluorine at position 3 toward nucleophilic attack.

Unlike chlorobenzene derivatives which often require transition metal catalysis (Buchwald-Hartwig), this substrate undergoes facile Nucleophilic Aromatic Substitution (

Core Reactivity Profile

Mechanistic Grounding & Reaction Pathway

To optimize yields, one must understand that the reaction follows a two-step addition-elimination mechanism. The first step—nucleophilic attack—is rate-determining.[5]

The "Ortho-Effect" Visualization

The following diagram illustrates the critical intermediate stabilization provided by the nitro group.

Reagent Selection Guide

Success depends on the "Holy Trinity" of

A. Solvent Selection

The transition state is highly polar (charged intermediate). Therefore, polar aprotic solvents are required to stabilize the complex and solvate the nucleophile.

| Solvent | Dielectric Constant ( | Suitability | Notes |

| DMSO | 46.7 | Excellent | Fastest rates; difficult to remove (high BP). Use for difficult nucleophiles. |

| DMF | 36.7 | Standard | Good balance of rate and workup ease. Standard starting point. |

| NMP | 32.2 | High-Temp | Best for reactions requiring >100°C. |

| MeCN | 37.5 | Moderate | Good for very reactive amines; easiest workup (low BP). |

| THF | 7.5 | Poor | Generally too non-polar for efficient |

B. Base Selection

The base serves to neutralize the generated HF. It does not usually deprotonate the amine before attack (unless using weak nucleophiles like phenols).

-

Potassium Carbonate (

): The industry workhorse. Insoluble in organic solvents, requiring vigorous stirring. -

DIPEA (Hünig's Base): Soluble organic base. Ideal for homogeneous reactions and kinetic studies.

-

Cesium Carbonate (

): "The Nuclear Option." Higher solubility in DMF/DMSO than

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 3-(morpholin-4-yl)-4-nitrobiphenyl

Rationale: Amines are good nucleophiles.[6] Fluorine displacement is rapid. We use mild heating to ensure conversion without degrading the nitro group.

Reagents:

-

3-Fluoro-4-nitrobiphenyl (1.0 equiv)

-

Morpholine (1.2 – 1.5 equiv)

- (2.0 equiv) - finely ground

-

DMSO (Concentration: 0.5 M)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 3-Fluoro-4-nitrobiphenyl (1.0 g, 4.6 mmol) and powdered

(1.27 g, 9.2 mmol). -

Solvation: Add anhydrous DMSO (9.2 mL). Stir at Room Temperature (RT) for 5 minutes to ensure dispersion.

-

Addition: Add Morpholine (0.6 mL, 6.9 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C (oil bath).

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours. The starting material (

) should disappear, replaced by a more polar yellow/orange spot.

-

-

Workup:

-

Cool to RT.

-

Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a yellow solid.

-

If solid forms: Filter, wash with water (

mL), and dry under vacuum. -

If oil forms: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine (

-

-

Purification: Recrystallization from Ethanol or Flash Chromatography (0-20% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 3-phenoxy-4-nitrobiphenyl

Rationale: Phenols are weaker nucleophiles than amines. We must generate the phenoxide anion in situ or use a stronger base/higher temperature.

Reagents:

-

3-Fluoro-4-nitrobiphenyl (1.0 equiv)

-

Phenol (1.1 equiv)

- (1.5 equiv)

-

DMF (Concentration: 0.3 M)

Step-by-Step Methodology:

-

Anion Generation: In a vial, mix Phenol (1.1 equiv) and

(1.5 equiv) in DMF. Stir at RT for 15 minutes. (Solution may turn color). -

Coupling: Add 3-Fluoro-4-nitrobiphenyl (1.0 equiv) to the mixture.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Note: Higher temperature is required to overcome the higher energy barrier of the oxygen attack compared to nitrogen.

-

-

Workup: Dilute with EtOAc, wash extensively with Water and 1M NaOH (to remove unreacted phenol), then Brine.

-

Purification: Silica gel chromatography is usually required to separate the product from any hydrolysis byproducts (3-hydroxy-4-nitrobiphenyl).

Troubleshooting & Optimization Logic

The following decision tree helps navigate common experimental failures.

Critical Control Points (CCP)

-

Water Content:

reactions are sensitive to water because Hydroxide ( -

Stoichiometry: Always use excess nucleophile (1.2–1.5 equiv) to drive the reaction to completion, as the leaving group (

) can theoretically act as a base, though this is rare with carbonate present.

Safety & Handling

-

Nitro Compounds: While 3-Fluoro-4-nitrobiphenyl is stable, nitroaromatics can be energetic. Do not heat above 150°C without DSC (Differential Scanning Calorimetry) testing.

-

HF Generation: The reaction generates Fluoride salts. While not HF gas, the waste stream contains fluorides and should be disposed of accordingly.

-

Skin Sensitization: Biaryl compounds can be potent sensitizers. Double-glove (Nitrile) is recommended.

References

-

Mechanism of

: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 49(2), 273–412. Link -

Fluorine as Leaving Group: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 1: The

Mechanism). Link -

Biaryl Synthesis Applications: Gong, H., et al. (2016). "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein Journal of Organic Chemistry, 12, 192–197. (Analogous chemistry demonstrating F-displacement in nitro-biaryl systems). Link

-

Solvent Effects in

: Newby, J., et al. (2018). "Investigation of the -

General Reactivity of Halonitrobenzenes: "Nucleophilic Aromatic Substitution." Chemistry Steps. Link

Sources

- 1. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-Fluoro-3-nitrobiphenyl (EVT-8845176) [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Application Note: Strategic Synthesis of Laterally Fluorinated Liquid Crystals using 3-Fluoro-4-nitrobiphenyl

The following Application Note and Protocol guide details the use of 3-Fluoro-4-nitrobiphenyl as a critical scaffold in the synthesis of advanced liquid crystal (LC) mesogens.

Executive Summary

In the engineering of thermotropic liquid crystals, lateral substitution is the primary method for tailoring viscoelastic properties and phase temperature ranges. 3-Fluoro-4-nitrobiphenyl serves as a high-value intermediate for synthesizing nematogens with negative or positive dielectric anisotropy (

The fluorine substituent at the ortho position to the terminal polar group (nitro, and subsequently cyano or isothiocyanate) introduces a lateral dipole moment and disrupts efficient molecular packing. This results in:

-

Melting Point Depression: Lowering the crystal-to-nematic (

) transition, crucial for room-temperature operation. -

Viscosity Reduction: The small van der Waals radius of fluorine (1.47 Å) minimizes steric bulk compared to chloro- or methyl- substituents, maintaining low rotational viscosity (

). -

Dielectric Tuning: Facilitating the synthesis of high

materials for TN/STN displays or vertical alignment (VA) modes depending on the final functionalization.

This guide outlines the protocol for synthesizing 3-Fluoro-4-nitrobiphenyl via Suzuki-Miyaura coupling and its subsequent transformation into a mesogenic core.

Chemical Identity & Safety Profile

| Property | Specification |

| Chemical Name | 3-Fluoro-4-nitrobiphenyl |

| CAS Number | 10540-33-7 (Generic for isomer class; verify specific isomer) |

| Molecular Formula | |

| Molecular Weight | 217.20 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |

| Hazards | Irritant (Skin/Eye), Potential sensitizer. Handle in fume hood. |

Pre-requisites:

-

Inert Atmosphere: All cross-coupling reactions must be performed under Argon or Nitrogen.

-

Catalyst Quality: Fresh

or -

Solvent Degassing: Solvents for Suzuki coupling must be sparged with inert gas for >30 mins.

Synthetic Workflow: The "3-Fluoro" Core Construction

The synthesis of the biphenyl core is achieved via a regiospecific Suzuki-Miyaura coupling. We utilize 4-bromo-2-fluoronitrobenzene as the electrophile. Note that the numbering changes upon biphenyl formation; the carbon attached to the bromine becomes C-1 of the biphenyl linkage, shifting the fluorine to position 3 and nitro to position 4 relative to the new bond.

Diagram 1: Synthetic Pathway Logic

Caption: Step-wise construction of the fluorinated mesogen core starting from halogenated nitrobenzene precursors.

Detailed Experimental Protocols

Protocol A: Synthesis of 4'-Alkyl-3-fluoro-4-nitrobiphenyl

Targeting a mesogenic precursor with an alkyl tail (R = Pentyl).

Reagents:

-

4-Bromo-2-fluoronitrobenzene (1.0 eq)

-

4-Pentylphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (3 mol%)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent System: Toluene:Ethanol:Water (4:1:1 v/v)

Procedure:

-

Setup: Charge a 3-neck round bottom flask with 4-bromo-2-fluoronitrobenzene (10 mmol, 2.20 g) and 4-pentylphenylboronic acid (11 mmol, 2.11 g).

-

Degassing: Add the solvent mixture (50 mL total). Sparge with Argon for 30 minutes while stirring.

-

Catalyst Addition: Add

(0.3 mmol, 346 mg) quickly against a counter-flow of Argon. -

Reflux: Heat the mixture to vigorous reflux (

) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The spot for the bromide starting material ( -

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (

mL) and brine ( -

Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/DCM gradient).

-

Yield Expectation: 85–92%.

-

Product: Pale yellow needles.

-

Protocol B: Functional Transformation (Nitro Cyano)

The nitro group is often too polar and unstable for active matrix displays. Converting it to a cyano group yields a stable, high

Step 1: Reduction to Amine

-

Dissolve the nitro intermediate (from Protocol A) in Ethanol/THF (1:1).

-

Add 10% Pd/C (5 wt% loading) and stir under

balloon atmosphere for 6 hours. -

Filter through Celite to remove catalyst. Evaporate solvent to yield the Amine intermediate (white solid).

Step 2: Sandmeyer Cyanation

-

Diazotization: Suspend the amine (5 mmol) in 15% HCl (20 mL) at

. Dropwise add -

Substitution: Neutralize the diazonium solution to pH 6-7 using solid

(keep cold!). -

Pour the diazonium mixture into a stirring solution of

(1.2 eq) and -

Warm-up: Allow the mixture to warm to room temperature, then heat to

for 1 hour. -

Extraction: Extract with DCM. The product, 4'-pentyl-3-fluoro-4-cyanobiphenyl , is purified by recrystallization from ethanol.[1]

Impact on Mesomorphic Properties[2][3][4][5][6][7]

The inclusion of the 3-Fluoro substituent significantly alters the phase behavior compared to the non-fluorinated parent (5CB).

Table 1: Comparative Phase Transition Temperatures (

| Compound | Structure | Phase Range | ||

| 5CB | 4'-pentyl-4-cyanobiphenyl | 24.0 | 35.3 | 11.3°C |

| 3F-5CB | 4'-pentyl-3-fluoro-4-cyanobiphenyl | ~18.5 | ~26.0 | 7.5°C |

Analysis:

-

Depression: The lateral fluorine disrupts the linearity of the biphenyl core, reducing the nematic thermal stability (

-

Melting Point: The symmetry breaking effect of fluorine lowers the melting point, which is advantageous for preventing crystallization in eutectic mixtures at low temperatures.

-

Dielectric Anisotropy (

): The C-F dipole (approx 1.4 D) is oriented at

Diagram 2: Structure-Property Relationship

Caption: Mechanistic impact of lateral fluorination on macroscopic liquid crystal parameters.

Troubleshooting & Optimization

-

Dehalogenation By-products: If the Suzuki coupling yields significant amounts of dehalogenated product (nitrobenzene derivative), the catalyst load is too low or the solvent was not sufficiently degassed. Action: Increase catalyst to 5 mol% and use freeze-pump-thaw degassing.

-

Incomplete Reduction: If the nitro group is not fully reduced to amine (yellow color persists), the catalyst may be poisoned by sulfur traces from the boronic acid. Action: Wash the nitro-intermediate with aqueous

before reduction or use Fe/NH4Cl reduction instead of catalytic hydrogenation. -

Sandmeyer Yield: Low yields in the cyano-de-amination step are often due to thermal decomposition of the diazonium salt. Action: Ensure the temperature never exceeds

during the neutralization and addition steps.

References

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications.[2][3][4] Chemical Society Reviews.[3] Link

- Gray, G. W., & Hird, M. (1989).

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.[3] Link

-

Organic Syntheses. (2010). General Procedure for Suzuki-Miyaura Coupling. Organic Syntheses, Coll. Vol. 10. Link

- Merck KGaA. (n.d.). Licristal® Liquid Crystal Mixtures Data Sheets.

Sources

Application Note: Regioselective Nitration and Isolation of 3-Fluoro-4-nitrobiphenyl

[1][2]

Executive Summary

The synthesis of 3-Fluoro-4-nitrobiphenyl from 3-fluorobiphenyl via electrophilic aromatic substitution presents a significant regiochemical challenge. The substrate contains two competing aromatic systems: the deactivated fluoro-substituted ring (Ring A) and the activated, unsubstituted phenyl ring (Ring B). Standard nitration conditions typically favor the 4'-position on Ring B due to its higher electron density.

This guide details a kinetic control protocol using acetic anhydride as a solvent-moderator to enhance selectivity for Ring A. It includes a critical downstream purification workflow to isolate the target 3-fluoro-4-nitro isomer from the isomeric mixture.

Mechanistic Insight & Regioselectivity

To successfully isolate the target, one must understand the electronic "battlefield" of the substrate.

-

Ring B (Unsubstituted): Activated by the fluorophenyl group (weakly activating/inductive withdrawing balance, but generally more reactive than Ring A). Major site of nitration (Position 4').

-

Ring A (3-Fluoro): Deactivated by the Fluorine atom (strong inductive withdrawal

). However, the Phenyl group at position 1 is an activator. -

Target Position (C4): Within Ring A, position 4 is ortho to the Fluorine and para to the Phenyl group. The Phenyl group's directing effect (para) cooperates with the Fluorine's ortho-directing resonance effect (

) to make C4 the most reactive site on Ring A, despite the overall deactivation.

Figure 1: Regioselectivity & Reaction Pathway

Caption: Reaction pathway showing the competition between Ring B (electronic dominance) and Ring A (target). The protocol aims to maximize the green pathway via solvent moderation.

Experimental Protocol

Reagents & Equipment

| Reagent | Grade/Purity | Role |

| 3-Fluorobiphenyl | >98% | Substrate |

| Nitric Acid (Fuming) | >90% | Nitrating Agent |

| Acetic Anhydride | ACS Reagent | Solvent/Moderator (forms Acetyl Nitrate) |

| Sulfuric Acid | Conc. (98%) | Catalyst |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

| Silica Gel | 230-400 mesh | Stationary Phase |

Synthesis Procedure (Step-by-Step)

Safety Warning: Nitration reactions are exothermic and can run away. Acetyl nitrate is potentially explosive if overheated. Maintain strict temperature control.

-

Preparation of Nitrating Mix (In Situ):

-

In a dry 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride (5.0 equiv) .

-

Cool to -5°C using an ice/salt bath.

-

Add Fuming Nitric Acid (1.1 equiv) dropwise. Crucial: Keep internal temp < 0°C.

-

Add Conc. H₂SO₄ (0.1 equiv) as a catalyst. Stir for 15 mins to generate the active acetyl nitrate species.

-

-

Substrate Addition:

-

Dissolve 3-Fluorobiphenyl (1.0 equiv, e.g., 10 mmol) in a minimal amount of Acetic Anhydride or DCM (if solubility is an issue).

-

Add the substrate solution dropwise to the nitrating mixture over 30 minutes.

-

Control Point: Maintain temperature between -5°C and 0°C . Higher temperatures increase dinitration and Ring B substitution.

-

-

Reaction Monitoring:

-

Allow the mixture to warm slowly to 10°C over 2 hours.

-

Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

) and the appearance of two close product spots (

-

-

Quenching & Workup:

-

Pour the reaction mixture onto crushed ice (50g) with vigorous stirring to hydrolyze the anhydride and quench excess acid.

-

Extract with DCM (3 x 20 mL) .

-

Wash the combined organics with Sat. NaHCO₃ (until neutral pH) and Brine .

-

Dry over anhydrous

and concentrate in vacuo to yield a yellow oil/solid (The Crude Mixture).

-

Purification & Isolation Strategy (The Critical Step)

Direct nitration yields a mixture enriched in the 4'-nitro isomer. Separation requires a combination of solubility exploitation and chromatography.

Purification Workflow

-

Trituration (Enrichment):

-

Dissolve the crude residue in hot Ethanol/Hexane (1:4) .

-

Cool to 0°C. The 4'-nitro isomer (para on unsubstituted ring) is typically more symmetrical and higher melting, often crystallizing out first.

-

Filter the solid (likely enriched 4'-nitro byproduct).

-

Concentrate the filtrate. This filtrate is now enriched in the target 3-fluoro-4-nitrobiphenyl .

-

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (neutralized).

-

Mobile Phase: Gradient of Hexane:Toluene (Start 100:0

70:30). Note: Toluene often provides better separation selectivity for nitro-biphenyl isomers than EtOAc. -

Collection: The target 3-fluoro-4-nitro isomer usually elutes after the trace 2-nitro isomers but before the 4'-nitro isomer (depending on specific column interaction, verify fractions by NMR).

-

Figure 2: Purification Logic